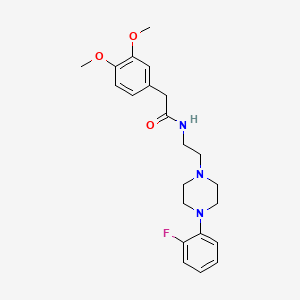

2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the piperazine derivative: This involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)piperazine.

Acylation: The piperazine derivative is then acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of fully hydrogenated aromatic rings.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: Used as a probe to study receptor-ligand interactions due to its structural similarity to neurotransmitters.

Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing signal transduction pathways. This can result in various pharmacological effects, depending on the receptor type and the biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)acetamide

- 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development and other scientific research applications.

Activité Biologique

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{21}H_{26}F_{N}_{3}O_{3}, with a molecular weight of approximately 373.45 g/mol. The structure features a dimethoxyphenyl group and a piperazine moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known to enhance binding affinity to these receptors, which may contribute to the compound's pharmacological effects.

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of various acetamide derivatives, including those structurally related to our compound. Results showed that certain derivatives exhibited significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The presence of the piperazine group was noted to enhance efficacy against seizures .

Antitumor Activity

Another area of interest is the potential antitumor activity of this compound. Research on related compounds has demonstrated that modifications in the side chains can lead to increased cytotoxicity against various cancer cell lines. For example, derivatives with fluorinated phenyl groups have shown promising results in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

- Substituents on the phenyl ring : The position and type of substituents (e.g., methoxy vs. halogen) significantly affect biological activity.

- Piperazine modifications : Alterations in the piperazine structure can enhance or diminish receptor binding affinity and selectivity .

Case Studies

- Anticonvulsant Screening : In a study involving multiple acetamide derivatives, one compound closely related to our target exhibited protective effects in MES tests at doses as low as 100 mg/kg. This highlights the potential for developing new anticonvulsants based on modifications of the core structure .

- Cancer Cell Line Studies : Compounds with similar structural motifs were tested against several cancer cell lines, including Mia PaCa-2 and PANC-1. Results indicated that specific substitutions led to enhanced cytotoxicity, suggesting a path forward for further development .

Data Table: Biological Activity Overview

| Activity Type | Compound Derivative | Model Used | Result |

|---|---|---|---|

| Anticonvulsant | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES Test | Effective at 100 mg/kg |

| Antitumor | 1-(2-chloroethyl)-1-nitrosourea | Various Cancer Cell Lines | Significant cytotoxicity observed |

| Receptor Binding | Piperazine Derivatives | Binding Assays | Enhanced affinity noted |

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O3/c1-28-20-8-7-17(15-21(20)29-2)16-22(27)24-9-10-25-11-13-26(14-12-25)19-6-4-3-5-18(19)23/h3-8,15H,9-14,16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUQOPNQUKHTNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.